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Beta-defensin 5 precursor

Cat. No.: B1578053
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Description

Beta-defensin 5 precursor is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial

sequence

QVVRNPQSCRWNMGVCIPISCPGNMRQIGTCFGPRVPCCR

Origin of Product

United States

Beta Defensin 5 Precursor: Foundational Biological Context

Conceptualization within the Mammalian Defensin (B1577277) Repertoire

Mammalian defensins are a key family of cationic antimicrobial peptides that play a vital role in the first line of defense against a wide array of pathogens. wikipedia.orgoup.com Based on the spacing pattern of their six cysteine residues and the resulting disulfide bond pairing, they are categorized into three main families: alpha (α), beta (β), and theta (θ) defensins. physiology.orgmdpi.comacademie-sciences.fr Beta-defensins are considered an evolutionarily ancient component of the vertebrate immune system, with evidence suggesting they predate the divergence of mammals and birds and gave rise to α- and θ-defensins in certain mammalian lineages. physiology.org

Unlike α- and θ-defensins, which are primarily found in leukocytes and intestinal Paneth cells, β-defensins are predominantly produced by epithelial cells lining mucosal surfaces such as the respiratory, gastrointestinal, and genitourinary tracts. physiology.orgebi.ac.uk This localization underscores their critical function in protecting these vulnerable surfaces from microbial invasion. Every mammalian species studied to date possesses β-defensin genes, highlighting their fundamental importance in host defense. wikipedia.org

The beta-defensin 5 precursor, like other members of this family, is synthesized as a preproprotein. This initial form consists of a signal peptide, a pro-peptide sequence, and the C-terminal mature defensin domain. physiology.org The genes encoding β-defensins are often found in clusters on specific chromosomes, suggesting their evolution through gene duplication events. nih.govpnas.org For instance, in humans, a significant cluster of β-defensin genes is located on chromosome 8p23. academie-sciences.froup.com

The expression of β-defensin genes can be both constitutive and inducible. ebi.ac.uk While some are constantly produced to maintain a baseline level of defense, the expression of others, like human β-defensin-2, is upregulated in response to the presence of microbial products or inflammatory cytokines. ebi.ac.uk Research has also revealed that certain β-defensins exhibit tissue-specific and developmentally regulated expression patterns, particularly in the male reproductive tract, where they are thought to have roles in both host defense and fertility. physiology.orgnih.gov

Table 1: Classification and Characteristics of Mammalian Defensins

Defensin Family Primary Location Key Characteristics
Alpha (α)-defensins Neutrophils, Paneth cells Predominantly found in immune cells and the small intestine. physiology.org
Beta (β)-defensins Epithelial cells (respiratory, GI, urogenital tracts) Wide distribution on mucosal surfaces, considered evolutionarily ancient. physiology.orgebi.ac.uk
Theta (θ)-defensins Leukocytes (in some primates) Originated from α-defensins, not found in all mammals. physiology.org

The Significance of Pro-Peptide Domains in Defensin Biogenesis

The synthesis of defensins as precursor molecules, or pro-peptides, is a highly regulated and essential process for their proper function. mdpi.comnih.gov The pro-peptide domain, the N-terminal extension that is cleaved off to yield the mature defensin, serves several critical functions in defensin biogenesis. nih.govnih.gov

One of the primary roles of the pro-peptide is to act as an intramolecular chaperone, guiding the correct folding and formation of the three-dimensional structure of the mature defensin domain. nih.gov This is particularly important for ensuring the proper pairing of the six cysteine residues, which is essential for the stability and biological activity of the defensin. nih.gov The pro-peptide can promote the native fold by preventing the aggregation of the reduced, unfolded defensin domain. nih.gov

Furthermore, the pro-peptide domain often has an anionic (negatively charged) nature, which is thought to neutralize the cationic (positively charged) mature defensin domain. academie-sciences.frnih.gov This charge neutralization is believed to prevent the premature and potentially harmful interaction of the defensin with intracellular membranes during its synthesis and transport within the host cell. academie-sciences.fr In essence, the pro-peptide keeps the defensin in an inactive state until it is secreted and processed in the appropriate location. nih.govplos.org

The proteolytic cleavage of the pro-peptide is a crucial step in the activation of the defensin. nih.govkarger.com This processing can be carried out by various proteases. For example, human defensin-5 (HD-5), an α-defensin, is activated by trypsin in the intestinal lumen. nih.govkarger.comprospecbio.com While some β-defensins have very short pro-peptides, the removal of these segments can still be necessary for full antimicrobial potency. nih.gov Studies on human β-defensin-1 (HBD-1) have shown that different N-terminally truncated forms exhibit varying levels of bactericidal activity. nih.gov

In some cases, the pro-peptide itself may be further processed into smaller fragments, a step that might be important for completely eliminating any inhibitory effects on the mature defensin. nih.gov The entire process of synthesis as a precursor, guided folding, and controlled activation ensures that these potent antimicrobial molecules are deployed effectively and safely by the host.

Table 2: Functional Roles of Defensin Pro-Peptide Domains

Function Description
Intramolecular Chaperone Guides the correct folding and disulfide bond formation of the mature defensin. nih.gov
Inhibition of Premature Activity Neutralizes the charge of the mature defensin, preventing cytotoxic effects within the host cell. academie-sciences.frnih.gov
Subcellular Trafficking May play a role in directing the defensin to the correct cellular compartments for storage and secretion. nih.gov
Controlled Activation The proteolytic removal of the pro-peptide is a key step in activating the defensin's antimicrobial function. nih.govkarger.com

Genomic Organization and Transcriptional Regulation of the Defb105a Locus

Structural Analysis of the DEFB105A Gene

The structural integrity and genomic context of the DEFB105A gene are fundamental to its function. This section dissects the chromosomal location, evolutionary conservation, internal architecture, and the notable copy number variations that characterize this important genetic locus.

Chromosomal Localization and Synteny

The DEFB105A gene is situated on the short (p) arm of human chromosome 8, specifically in the chromosomal band 8p23.1. wikipedia.orgensembl.orggenecards.org This region is known to harbor a cluster of beta-defensin genes, highlighting a key organizational principle of this gene family. wikipedia.orggenecards.org

Beta-defensin genes are often found in densely packed, syntenic clusters across different species, indicating a shared evolutionary origin and conserved functional importance. wikipedia.org The cluster on human chromosome 8p23.1, which includes DEFB105A, shows synteny with corresponding regions in the genomes of other mammals, underscoring the evolutionary conservation of this genomic neighborhood. wikipedia.org

FeatureDescription
Gene Symbol DEFB105A
Chromosomal Location 8p23.1
Genomic Coordinates (GRCh38) Chromosome 8: 7,821,004-7,823,880 reverse strand

Exonic and Intronic Architecture

The DEFB105A gene, in its transcribed form, consists of a defined arrangement of exons and introns. The primary transcript for DEFB105A is designated as ENST00000334773.7. ensembl.org While many beta-defensin genes are characterized by a two-exon structure, the specific architecture of DEFB105A is crucial for the correct synthesis of the beta-defensin 5 precursor protein.

Transcript IDNumber of ExonsExon 1 Length (bp)Intron 1 Length (bp)Exon 2 Length (bp)
ENST00000334773.72183865235

Data sourced from Ensembl release 112.

Gene Duplication and Copy Number Variation at the Locus

A significant feature of the beta-defensin gene cluster on chromosome 8p23 is its duplication. wikipedia.org This has resulted in two nearly identical copies of the beta-defensin 5 gene: DEFB105A and DEFB105B, arranged in a tail-to-tail orientation. wikipedia.org DEFB105A represents the more centromeric of the two copies. wikipedia.org

Furthermore, this entire genomic region is subject to extensive copy number variation (CNV) within the human population. nih.gov This means that individuals can have different numbers of copies of the beta-defensin gene cluster, ranging from as few as two to as many as twelve copies per diploid genome. nih.gov This variation in gene dosage can have significant implications for an individual's immune response and susceptibility to certain diseases. nih.gov The expression levels of some beta-defensin genes in this cluster have been shown to correlate with their genomic copy number. nih.govscispace.com

Cis-Regulatory Elements Governing DEFB105A Transcription

The expression of the DEFB105A gene is tightly controlled by cis-regulatory elements, which are non-coding DNA sequences located near the gene. These elements, including promoters and enhancers, serve as binding sites for transcription factors that initiate and modulate the rate of transcription.

Identification and Characterization of Promoter and Enhancer Regions

The promoter region of DEFB105A is the primary site for the assembly of the transcription machinery. It contains specific DNA sequences that are recognized by RNA polymerase and associated transcription factors. Enhancer elements, which can be located at a distance from the gene, can also influence the transcriptional activity of the DEFB105A promoter, often through the looping of DNA to bring the enhancer into physical proximity with the promoter. While the precise locations and full characterization of all enhancer elements for DEFB105A are subjects of ongoing research, bioinformatic predictions and experimental data are beginning to shed light on these critical regulatory regions.

Mapping of Transcription Factor Binding Sites (e.g., AREB6, C/EBPbeta)

The promoter region of DEFB105A contains binding sites for several transcription factors that are known to regulate gene expression. Among these, binding sites for AREB6 (also known as ZEB1) and C/EBPbeta have been identified through computational predictions. These transcription factors can act as activators or repressors of gene transcription, and their binding to the DEFB105A promoter is a key step in controlling the expression of the this compound. The precise mapping and experimental validation of these binding sites are crucial for a complete understanding of the regulatory network governing DEFB105A expression.

Transcription FactorFull NamePredicted to Bind to DEFB105A Promoter
AREB6 Atp1a1 regulating element B6Yes
C/EBPbeta CCAAT/enhancer-binding protein betaYes

Post-Transcriptional Processing of DEFB105A mRNA Transcripts

Following transcription, the primary DEFB105A mRNA transcript undergoes several processing steps before it can be translated into the this compound protein. These post-transcriptional modifications are critical for generating a stable and functional mRNA molecule.

Alternative splicing is a process that allows for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene. This is achieved by the differential inclusion or exclusion of exons.

Current annotations in major genomic databases, such as Ensembl and NCBI, indicate that the human DEFB105A gene has one primary transcript and does not undergo alternative splicing to produce multiple protein isoforms. ensembl.org However, the study of beta-defensin gene evolution reveals a complex history of duplication and divergence, which can sometimes lead to the emergence of novel splice variants. While no alternative splice variants for DEFB105A are currently recognized, the possibility of uncharacterized or condition-specific isoforms cannot be entirely ruled out and warrants further investigation. Research on other human genes has shown that what was once considered a single-transcript gene can later be found to have multiple isoforms under specific physiological or pathological conditions.

DatabaseNumber of Annotated DEFB105A Transcripts
Ensembl1
NCBI (RefSeq)1

The stability of an mRNA molecule is a key determinant of the amount of protein that can be produced. The half-life of an mRNA is regulated by various factors, including RNA-binding proteins (RBPs) and microRNAs (miRNAs).

mRNA Stability: The 3' untranslated region (3' UTR) of an mRNA molecule contains regulatory elements that can be bound by RBPs, which can either promote mRNA degradation or enhance its stability. The specific sequences within the DEFB105A 3' UTR and the RBPs that interact with them are areas of ongoing research. The stability of beta-defensin mRNAs can be influenced by cellular stress and inflammatory signals, allowing for a rapid and transient response to threats.

MicroRNA Regulation: MicroRNAs are small, non-coding RNA molecules that typically bind to the 3' UTR of target mRNAs, leading to their degradation or translational repression. While specific miRNAs that directly target DEFB105A have not yet been experimentally validated, bioinformatic predictions can provide potential candidates. For example, studies on other defensins, such as the alpha-defensin DEFA5, have demonstrated that their expression can be negatively regulated by specific miRNAs. This suggests that miRNA-mediated regulation is a plausible mechanism for controlling the levels of this compound. Identifying the specific miRNAs that target DEFB105A would provide valuable insights into the post-transcriptional control of this important immune effector.

Regulatory FactorMechanism of ActionPotential Impact on DEFB105A
RNA-Binding Proteins (RBPs)Bind to 3' UTR to enhance or decrease mRNA stability.Modulation of this compound levels in response to stimuli.
MicroRNAs (miRNAs)Bind to 3' UTR leading to mRNA degradation or translational repression.Fine-tuning of DEFB105A expression to prevent excessive inflammation.

Molecular Biogenesis and Post Translational Maturation of Beta Defensin 5 Precursor

Ribosomal Synthesis and Signal Peptide-Mediated Translocation

Like other secreted proteins, the synthesis of the Beta-defensin 5 precursor begins on ribosomes in the cytoplasm. The nascent polypeptide chain contains an N-terminal signal peptide, a short sequence of hydrophobic amino acids. As this signal peptide emerges from the ribosome, it is recognized and bound by the Signal Recognition Particle (SRP). creative-proteomics.com This binding event temporarily halts protein synthesis. creative-proteomics.com

The entire ribosome-nascent chain-SRP complex is then targeted to the membrane of the endoplasmic reticulum (ER), where it docks with the SRP receptor. creative-proteomics.com Upon docking, the ribosome is transferred to a protein-conducting channel known as the translocon. The SRP is subsequently released, translation resumes, and the growing polypeptide chain is co-translationally threaded through the translocon into the ER lumen. creative-proteomics.com Inside the ER, the signal peptide is typically cleaved from the pro-peptide by a signal peptidase complex. frontiersin.orgnih.gov This process marks the entry of the this compound into the secretory pathway, where it will undergo further maturation and folding.

ComponentFunction in DEFB5 Precursor Translocation
Ribosome Site of protein synthesis (translation) from mRNA.
Signal Peptide N-terminal sequence that directs the nascent polypeptide to the ER.
Signal Recognition Particle (SRP) Recognizes and binds the signal peptide, pausing translation.
SRP Receptor ER membrane protein that binds the SRP-ribosome complex.
Translocon (Sec61 complex) Protein channel in the ER membrane through which the precursor enters the lumen.
Signal Peptidase Enzyme in the ER that cleaves the signal peptide from the precursor.

Functional Dissection of the Beta-defensin 5 Pro-Region

Following the removal of the signal peptide, the resulting molecule is a pro-peptide. In many defensin (B1577277) families, such as the α-defensins, the pro-region is an anionic peptide that keeps the cationic mature peptide in an inactive state, preventing potential toxicity to the host cell. nih.gov However, β-defensins are structurally distinct and their precursors often behave differently.

In contrast to α-defensins, β-defensins typically have very short pro-regions. nih.gov A key functional distinction is that many β-defensin precursors exhibit antimicrobial activity even before the pro-region is removed. nih.gov While specific studies dissecting the function of the Beta-defensin 5 pro-region are limited, it is hypothesized to play a role in proper folding and stabilization of the peptide and may prevent non-specific interactions during its transit through the initial stages of the secretory pathway. The presence of this pro-region is a critical step in the maturation process, ensuring the peptide is correctly configured for subsequent proteolytic processing.

Proteolytic Processing Pathways for Generating Mature Beta-defensin 5

The conversion of the Beta-defensin 5 pro-peptide into its fully active, mature form is dependent on precise proteolytic cleavage. This is a critical post-translational regulatory step that removes the N-terminal pro-region. nih.govnih.gov This processing can occur either intracellularly within secretory granules or extracellularly after secretion, depending on the specific defensin and the cell type. nih.gov

The specific proteases responsible for the maturation of Beta-defensin 5 have not been definitively identified in the literature. However, studies on other β-defensins provide potential candidates. For instance, matrix metalloproteinase-7 (MMP-7) has been shown to process the precursor of human β-defensin 1 (HBD-1). nih.govnih.gov Other proteases like chymotrypsin have also been implicated in the processing of HBD-1 intermediates. nih.gov It is plausible that serine proteases, such as trypsin or trypsin-like enzymes, which are known to cleave after basic amino acid residues often found at pro-peptide junctions, could be involved in the processing of Beta-defensin 5. The precise enzymatic machinery, however, remains an area for further investigation.

Protease FamilyExamplePotential Role in β-Defensin Processing
Matrix Metalloproteinases (MMPs) MMP-7Cleavage of the HBD-1 precursor. nih.govnih.gov
Serine Proteases Trypsin, ChymotrypsinCleavage at specific amino acid residues to remove the pro-region. nih.gov

The location where the this compound is processed into the mature peptide is tightly linked to its trafficking and storage. For many defensins produced by specialized immune cells like neutrophils or intestinal Paneth cells, proteolytic processing occurs within acidic granules where the mature peptides are stored. bohrium.com In epithelial cells, processing may occur within the trans-Golgi network, in secretory vesicles, or upon secretion into the extracellular space. nih.gov This compartmentalization ensures that the potent, membrane-active mature defensin is generated only in the appropriate location, preventing damage to the host cell's own membranes and organelles.

Intracellular Trafficking and Secretion Pathways of this compound and Mature Peptide

Once synthesized and translocated into the endoplasmic reticulum, the this compound moves through the conventional secretory pathway. It is transported from the ER to the Golgi apparatus, where it undergoes further folding, disulfide bond formation, and sorting.

From the trans-Golgi network, the defensin precursor is packaged into secretory vesicles. In many cell types, defensins are stored in these vesicles or granules until the cell receives an appropriate stimulus, such as the presence of microbial products. bohrium.com This regulated secretion allows for a rapid release of high concentrations of the peptide directly at sites of infection or inflammation. researchgate.net Upon stimulation, these vesicles fuse with the plasma membrane, releasing their contents—either the pro-peptide for extracellular processing or the already-matured Beta-defensin 5—into the extracellular environment to exert its antimicrobial and immunomodulatory functions.

Spatiotemporal Expression Dynamics of Beta Defensin 5 Precursor

Developmental Expression Profiling

Information regarding the specific expression pattern of the Beta-defensin 5 precursor during embryonic and fetal development is limited. However, studies on the broader family of β-defensins suggest a role in the development and innate immunity of the nascent organism. In mice, β-defensins show a different expression pattern in the Wolffian duct, the embryonic precursor to the epididymis, compared to the adult epididymis. nih.gov This suggests a potential role for β-defensins in organogenesis. Furthermore, the expression of various genes involved in lung development, including those for host defense peptides, is tightly regulated during embryogenesis. nih.gov In humans, the expression of genes in the early embryo is a highly coordinated process, with specific sets of genes being activated at different stages to drive development. biosciproceedings.org While direct evidence for DEFB105A expression during these early stages is not extensively documented, the general understanding of developmental gene expression suggests that its role would be tightly controlled.

Tissue-Specific and Cellular Expression Patterns in Homeostasis

Under normal physiological conditions (homeostasis), the this compound is expressed in a tissue-specific manner, predominantly in epithelial and immune cells.

Beta-defensins are key components of the innate immune system at mucosal surfaces. mdpi.com The Human Protein Atlas indicates that DEFB105A mRNA is detected in various tissues, although a reliable estimation of protein expression has not been performed. proteinatlas.org

Intestinal Tract: While α-defensins like HD-5 are well-characterized in the Paneth cells of the small intestine, β-defensins are also expressed throughout the intestinal tract. nih.govbmj.comnih.gov They are considered important for the innate defense of the intestinal mucosa. mdpi.com

Respiratory Tract: The epithelia of the respiratory tract, including the bronchi, express β-defensins as part of the airway's defense mechanism. jci.orgnih.gov Both constitutive and inducible expression of β-defensins have been observed in human respiratory epithelial cells. nih.gov

Genitourinary Tract: The epithelial lining of the genitourinary tract expresses β-defensins, contributing to the prevention of ascending bacterial infections. oup.com Specifically, human beta-defensin 1 (hBD-1) is constitutively expressed in the distal nephron, ureters, bladder, and urethra. oup.comnih.govresearchgate.net

Skin: The skin, being a primary barrier against pathogens, expresses various antimicrobial peptides, including β-defensins. researchgate.net

Epithelial TissueExpression of this compound (DEFB105A)General Role of β-defensins
Intestinal TractmRNA detectedInnate defense of the intestinal mucosa mdpi.com
Respiratory TractmRNA detectedAirway defense jci.orgnih.gov
Genitourinary TractmRNA detectedPrevention of ascending infections oup.com
SkinmRNA detectedPrimary barrier against pathogens researchgate.net

While β-defensins are predominantly known for their expression in epithelial cells, some are also expressed by immune cells. Bovine β-defensins have been found to be constitutively expressed in alveolar macrophages. nih.gov In humans, α-defensins are abundant in neutrophils, and β-defensins can act as chemoattractants for various immune cells, including immature dendritic cells and memory T-cells, thereby bridging innate and adaptive immunity. nih.govfrontiersin.org However, specific data on the expression of this compound in human dendritic cells and macrophages under homeostatic conditions is not well-documented. Some studies suggest that certain defensins can modulate macrophage functions. nih.gov

A significant site of β-defensin expression is the male reproductive tract, particularly the epididymis. nih.govoup.com This high level of expression suggests a crucial role in sperm maturation and function. oup.comwsu.edued.ac.uknih.gov

DEFB105A is the human orthologue of one of the nine deleted mouse β-defensin genes (Defb35) that resulted in male infertility in mice, highlighting its potential importance in human sperm function. oup.com Beta-defensins are secreted into the epididymal lumen and coat the surface of sperm as they transit through the epididymis. oup.com This coating is believed to be involved in several aspects of sperm physiology:

Sperm Maturation: The interaction of β-defensins with sperm is thought to be a key step in the maturation process that occurs in the epididymis. oup.com

Sperm Motility: Certain β-defensins have been shown to be important for sperm motility. nih.gov

Fertilization: By modulating sperm function, β-defensins are thought to play a role in the ability of sperm to fertilize an egg. nih.gov

The expression of β-defensins in the epididymis is largely dependent on androgens. nih.gov

Location in Reproductive TractExpression of this compound (DEFB105A)Non-Clinical Role in Fertility
EpididymisHigh mRNA expressionInvolvement in sperm maturation, motility, and fertilization nih.govoup.comoup.com

Inducible Expression in Response to Microbiological and Immunological Stimuli

While some β-defensins are constitutively expressed, the expression of others, including likely the this compound, can be induced by various stimuli, particularly in the context of infection and inflammation.

Microbiological Stimuli: Bacterial components such as lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, are potent inducers of β-defensin expression in epithelial cells and macrophages. nih.govnih.govnih.govfrontiersin.orgmdpi.cometsu.edu This induction is a key part of the innate immune response to bacterial infection.

Immunological Stimuli: Pro-inflammatory cytokines, which are released during an immune response, can also upregulate β-defensin expression. For instance, tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) are known to stimulate the expression of certain β-defensins in airway epithelial cells. nih.gov This suggests a positive feedback loop where an initial inflammatory signal can amplify the local antimicrobial defenses.

Quantitative Analysis of DEFB105A Gene and Protein Expression

Quantitative data on the absolute expression levels of DEFB105A mRNA and the this compound protein in various human tissues is not extensively detailed in publicly available databases. The Human Protein Atlas notes that an estimation of protein expression for DEFB105A could not be reliably performed. proteinatlas.org However, some studies provide relative quantification. For instance, in the respiratory tract, the concentration of β-defensins in bronchoalveolar lavage fluid is generally in the nanogram per milliliter range and can increase during inflammation. nih.gov Proteomic studies of human body fluids have identified a vast number of proteins, but specific quantitative data for this compound across a wide range of fluids and tissues remains to be systematically cataloged. nih.govbiorxiv.orgmedrxiv.orgmedrxiv.org

Mechanistic Elucidation of Beta Defensin 5 Biological Activities

Molecular Mechanisms of Antimicrobial Function

Beta-defensin 5 (DEFB5), like other defensins, is a crucial component of the innate immune system, exhibiting a broad spectrum of antimicrobial activity. Its function is primarily mediated through direct interactions with microbial pathogens, leading to their neutralization. The molecular mechanisms underlying these antimicrobial actions are multifaceted and involve a series of steps culminating in the disruption of microbial integrity and viability.

The initial and critical step in the antimicrobial action of Beta-defensin 5 is its interaction with the microbial membrane. This process is largely driven by electrostatic attraction between the cationic (positively charged) defensin (B1577277) peptide and the anionic (negatively charged) components of the microbial cell surface. researchgate.netresearchgate.netmdpi.com Microbial membranes are rich in negatively charged molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which serve as primary targets for defensins. researchgate.net

This electrostatic interaction facilitates the accumulation of Beta-defensin 5 peptides on the microbial surface. nih.gov Once a sufficient concentration is reached, the peptides can insert into the lipid bilayer of the membrane. researchgate.net This insertion is facilitated by the amphipathic nature of defensins, meaning they possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. The hydrophobic portions of the peptide interact with the lipid core of the membrane, while the charged residues remain associated with the polar head groups of the lipids. researchgate.net

The insertion of defensin molecules into the membrane leads to its disruption and permeabilization. usbio.netebi.ac.uk This can occur through various models, including the formation of pores or channels. researchgate.netmdpi.com These pores disrupt the integrity of the membrane, leading to the leakage of essential ions and metabolites from the microbial cell and ultimately causing cell death. mdpi.com The process of pore formation can be envisioned in stages, beginning with the electrostatic adsorption of defensin monomers to the membrane, followed by their aggregation and insertion to form transmembrane channels. nih.gov

Beta-defensin 5 exhibits both microbicidal (killing) and microbistatic (inhibiting growth) effects against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses. nih.govnih.gov Its broad-spectrum activity makes it a versatile component of the host's first line of defense. ebi.ac.uknih.gov

The direct killing of microbes is a hallmark of defensin activity. nih.gov Recombinant human intestinal defensin 5 (HD-5) has demonstrated microbicidal activity against pathogens such as Listeria monocytogenes, Escherichia coli, and Candida albicans. nih.gov The potency of these effects can be influenced by environmental factors like salt concentration and pH. For instance, the activity of recombinant HD-5 against Salmonella typhimurium is reduced in the presence of high salt concentrations, while its effectiveness against L. monocytogenes remains robust under similar conditions. nih.gov

In addition to directly killing pathogens, Beta-defensin 5 can also inhibit their growth and proliferation. This microbistatic effect contributes to controlling microbial populations and preventing the establishment of infections. The mechanisms underlying these effects are linked to the membrane disruption capabilities of the defensin, as well as potential intracellular actions following membrane translocation.

The interaction of Beta-defensin 5 with microbial membranes has profound consequences for microbial viability and growth. The permeabilization of the cell membrane leads to a loss of essential cellular components and a disruption of the electrochemical gradients necessary for vital processes such as ATP synthesis and nutrient transport. mdpi.com This ultimately results in a cessation of metabolic activity and cell death. mdpi.com

The impact on microbial growth can be observed through the analysis of bacterial growth curves. When exposed to defensins, susceptible bacteria will exhibit a significant deviation from their normal growth pattern, characterized by a lag phase, an exponential growth phase, a stationary phase, and a death phase. youtube.com The presence of Beta-defensin 5 can extend the lag phase, reduce the rate of exponential growth, and lead to a more rapid entry into the death phase. nih.gov This inhibition of growth prevents the expansion of the pathogen population, giving the host immune system more time to mount a comprehensive response.

The antimicrobial efficacy of Beta-defensin 5 against various pathogens is summarized in the table below, highlighting its broad-spectrum nature.

Pathogen TypeExamplesEffect of Beta-defensin 5
Gram-negative bacteriaEscherichia coli, Salmonella typhimuriumMicrobicidal and Microbistatic
Gram-positive bacteriaListeria monocytogenesMicrobicidal
FungiCandida albicansMicrobicidal

Immunomodulatory Roles in Host Defense Systems

Beyond their direct antimicrobial activities, beta-defensins, including Beta-defensin 5, play a significant role in modulating the host's immune response. They act as signaling molecules that bridge the innate and adaptive immune systems, helping to orchestrate a coordinated defense against infection.

A key immunomodulatory function of beta-defensins is their ability to act as chemoattractants, recruiting various immune cells to the site of infection or inflammation. researchgate.net This chemotactic activity is crucial for initiating and amplifying the immune response. Beta-defensins have been shown to attract a range of immune cells, including immature dendritic cells, memory T-cells, monocytes, and macrophages. frontiersin.org

The structural similarity of defensins to chemokines, a family of small cytokines with chemoattractant properties, is thought to underlie this function. frontiersin.org By binding to specific chemokine receptors on the surface of immune cells, beta-defensins can guide their migration towards the source of the defensin release, which is typically an area of microbial invasion. For example, some beta-defensins can bind to the chemokine receptor CCR6, which is expressed on immature dendritic cells and memory T-cells, thereby recruiting these cells to epithelial and mucosal surfaces.

The recruitment of these immune cells is a critical step in the transition from an initial innate response to a more robust and specific adaptive immune response. Dendritic cells, for instance, are potent antigen-presenting cells that, upon activation, migrate to lymph nodes to present microbial antigens to T-cells, thereby initiating an adaptive immune response.

In addition to their direct chemoattractant properties, beta-defensins can also modulate the immune response by influencing the production of other signaling molecules, such as cytokines and chemokines, by various host cells. researchgate.net This allows them to further shape the nature and intensity of the inflammatory response.

For example, certain beta-defensins can stimulate keratinocytes to produce chemokines like monocyte chemotactic protein-1 (MCP-1) and macrophage inflammatory protein-3α (MIP-3α), which are involved in the recruitment of monocytes and other immune cells. researchgate.net They can also induce mast cells to release a variety of cytokines and growth factors. researchgate.net This amplification of the inflammatory signal helps to ensure a rapid and effective response to infection.

Conversely, some beta-defensins can also exhibit anti-inflammatory properties under certain conditions, for instance, by binding to and neutralizing microbial components like LPS, thereby preventing an excessive and potentially damaging inflammatory response. researchgate.net This dual functionality highlights the complex and context-dependent role of beta-defensins in regulating host defense. The ability of Beta-defensin 5 and its counterparts to fine-tune the immune response underscores their importance as multifaceted players in maintaining host health.

Influence on Innate Immune Signaling Pathways (e.g., TLRs, NF-κB, MAPK)

The immunomodulatory effects of beta-defensins are often mediated through their interaction with key signaling pathways of the innate immune system. While direct interaction of hBD-5 with Toll-like receptors (TLRs) is an area of ongoing research, the broader beta-defensin family has been shown to engage with these pattern recognition receptors. For instance, human beta-defensin 2 (hBD-2) can activate dendritic cells through a TLR4-dependent mechanism. nih.gov Similarly, bovine DEFB-5 expression has been shown to be induced by TLR2 and TLR4 activation. researchgate.net

Research has demonstrated that the signaling of human defensin 5 (HD-5) is dependent on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.gov This connection is significantly intertwined with the Tumor Necrosis Factor (TNF) receptor pathway. nih.gov The activation of the TNF receptor 1 (TNFR1) can initiate two distinct signaling cascades: one leading to the activation of NF-κB, a crucial transcription factor for numerous inflammatory genes, and another resulting in apoptosis. nih.gov The synergistic action of HD-5 with TNFα underscores the intricate role of this defensin in modulating inflammatory responses. nih.gov

The activation of NF-κB and MAPK pathways by other human beta-defensins is well-documented. For example, hBD-2 and hBD-3 can induce the production of pro-inflammatory cytokines in keratinocytes via the p38 and ERK1/2 MAPK pathways. nih.gov Furthermore, the induction of hBD-2 expression itself in response to bacterial components is mediated by the activation of the p50/p65 heterodimer of NF-κB. nih.gov

Signaling PathwayRole of Beta-defensins (General)Specific Findings for hBD-5/HD-5
Toll-like Receptors (TLRs) hBD-2 activates dendritic cells via TLR4. nih.govoup.com Bovine DEFB-5 expression is induced by TLR2 and TLR4. researchgate.netDirect interaction with TLRs is not yet fully elucidated, but signaling is suggested to be independent of TLRs in some contexts for other defensins. researchgate.net
Nuclear Factor-kappa B (NF-κB) hBD-2 expression is induced via NF-κB activation. nih.gov hBDs can induce chemokine expression in an NF-κB-dependent manner. mdpi.comHD-5 signaling is NF-κB-dependent and intersects with the TNF receptor pathway. nih.gov
Mitogen-Activated Protein Kinase (MAPK) hBDs induce cytokine secretion via p38 and ERK1/2 MAPK pathways. nih.govHD-5 signaling is MAPK-dependent. nih.gov

Contributions to Epithelial Barrier Integrity and Function

The epithelial barrier is the first line of defense against invading pathogens, and its integrity is crucial for maintaining homeostasis. Beta-defensins play a significant role in preserving this barrier. While specific studies on the Beta-defensin 5 precursor's direct impact on tight junctions are emerging, related defensins have demonstrated a clear influence on epithelial barrier function.

Human beta-defensin 3 (hBD-3) has been shown to improve the function of the epithelial tight-junction barrier in human keratinocytes. nii.ac.jp It achieves this by increasing the expression of several claudins and promoting their localization to cell-cell borders, which leads to increased transepithelial electrical resistance and reduced paracellular permeability. nii.ac.jp Similarly, human beta-defensin 2 (hBD-2) has been found to upregulate the expression of the tight junction protein Occludin. nih.gov Studies on human alpha-defensin 5 (HD5) have shown that it can alter the distribution of the tight junction markers ZO-1 and occludin. researchgate.net Oral administration of HD5 and hBD-2 has been demonstrated to improve intestinal integrity by upregulating tight junction and mucin expression in mice. nih.gov

These findings suggest a common mechanism among defensins to bolster the physical barrier of epithelial tissues, a function that is likely shared by hBD-5. By strengthening the connections between epithelial cells, beta-defensins can limit the translocation of microbes and their products, thereby preventing the initiation of an inflammatory response.

DefensinEffect on Epithelial BarrierKey Proteins Modulated
hBD-2 Strengthens intestinal barrier integrity. nih.govMUC-2, Occludin nih.gov
hBD-3 Improves tight-junction barrier function in keratinocytes. nii.ac.jpClaudins, ZO-1, Occludin nii.ac.jpnih.gov
HD5 Alters distribution of tight junction markers. researchgate.net Improves intestinal integrity. nih.govZO-1, Occludin researchgate.netnih.gov

Autocrine and Paracrine Signaling Capacities

Beyond their direct antimicrobial and barrier-protective roles, beta-defensins function as signaling molecules, communicating with both the cells that produce them (autocrine signaling) and neighboring cells (paracrine signaling). This signaling capacity is central to their role as "endogenous alarmins," which alert the immune system to the presence of danger. frontiersin.org

The paracrine signaling of beta-defensins is exemplified by their ability to act as chemoattractants for a variety of immune cells. frontiersin.org For instance, hBD-2 is chemotactic for immature dendritic cells and memory T-cells, a function mediated through its binding to the chemokine receptor CCR6. nih.govmdpi.com This recruitment of professional antigen-presenting cells and lymphocytes to sites of infection or injury is a critical link between the innate and adaptive immune responses.

Furthermore, beta-defensins can induce the production and secretion of cytokines and chemokines by epithelial cells and immune cells, further amplifying the inflammatory response in a paracrine manner. mdpi.com For example, mature HD-5 can induce intestinal epithelial cells to increase the production of the chemokine interleukin-8 (IL-8). karger.com This creates a positive feedback loop, recruiting more immune cells to the site of inflammation.

Evidence for autocrine signaling is also emerging. The induction of hBDs in response to inflammatory stimuli can lead to the activation of signaling pathways within the same cells that produced them, potentially modulating their own differentiation and proliferation. nih.gov

Signaling TypeMechanismOutcome
Paracrine Chemoattraction of immune cells (e.g., dendritic cells, T-cells) via chemokine receptors (e.g., CCR6). nih.govmdpi.comfrontiersin.orgRecruitment of immune cells to sites of infection or injury, bridging innate and adaptive immunity.
Paracrine Induction of cytokine and chemokine (e.g., IL-8) secretion from epithelial and immune cells. karger.comAmplification of the inflammatory response.
Autocrine Activation of intracellular signaling pathways in the producing cell. nih.govModulation of cellular functions such as differentiation and proliferation.

Unraveling Novel Functions (e.g., wound healing promotion, developmental roles)

Recent research has begun to uncover novel functions of beta-defensins that extend beyond their traditional role in immunity, highlighting their involvement in tissue repair and development.

The promotion of wound healing is a significant novel function of beta-defensins. nih.gov They contribute to this complex process by stimulating the migration and proliferation of key skin cells, such as keratinocytes and fibroblasts. nih.govfrontiersin.org This activity helps to accelerate the re-epithelialization of wounds. For instance, hBD-2 has been shown to promote the healing of intestinal cells in vitro. frontiersin.org The pro-healing effects of beta-defensins are often mediated through the activation of growth factor receptors, such as the epidermal growth factor receptor (EGFR). nih.gov

The role of beta-defensins in development is an area of growing interest. The expression of beta-defensins has been detected in various fetal tissues, suggesting a role during embryogenesis. atsjournals.org While the specific functions of the this compound in development are still being elucidated, the broader family of defensins is thought to contribute to the establishment of a sterile environment during fetal development and may also play a role in tissue morphogenesis.

Novel FunctionMechanism
Wound Healing Stimulation of migration and proliferation of keratinocytes and fibroblasts. nih.govfrontiersin.org Activation of growth factor receptors (e.g., EGFR). nih.gov
Developmental Roles Expression in fetal tissues. atsjournals.org

Intermolecular Interactions and Signaling Pathways Involving Beta Defensin 5

Receptor Binding and Downstream Signaling Cascades

Beta-defensins exert many of their immunomodulatory effects by binding to specific cell surface receptors, which triggers intracellular signaling cascades. Key receptors implicated in beta-defensin signaling include chemokine receptors (like CCR6 and CCR2) and Toll-like receptors (TLRs).

Chemokine Receptors (CCR6 and CCR2): Several human beta-defensins are recognized as ligands for chemokine receptors, enabling them to act as chemoattractants for immune cells. Human beta-defensin 2 (hBD-2) and hBD-3 bind to C-C chemokine receptor 6 (CCR6), which is expressed on immature dendritic cells, T-helper 17 (Th17) cells, and memory T cells. jimmunol.org This interaction is crucial for recruiting these cells to sites of inflammation or infection. nih.gov The binding of hBD-2 and its primary chemokine ligand, CCL20, to CCR6 activates G-protein-coupled signaling pathways that orchestrate cell migration. jimmunol.orgnih.gov Similarly, studies on human beta-defensin 6 (hBD-6) have shown that its binding site for glycosaminoglycans overlaps with its binding site for C-C chemokine receptor 2 (CCR2), suggesting a competitive interaction that can modulate immune cell recruitment. nih.gov While these interactions are established for other beta-defensins, specific studies confirming the binding of Beta-defensin 5 to CCR6 or CCR2 are not currently available.

Toll-Like Receptors (TLRs): Beta-defensins can also signal through TLRs, key pattern recognition receptors of the innate immune system. For instance, murine beta-defensin 2 has been shown to activate dendritic cells through a TLR4-dependent mechanism. nih.gov This activation leads to downstream signaling via the MyD88 adapter protein, culminating in the activation of pathways involving Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov This signaling cascade results in the maturation of antigen-presenting cells and enhances the adaptive immune response. nih.govnih.gov Direct evidence linking Beta-defensin 5 to specific TLRs has yet to be established.

Epidermal Growth Factor Receptor (EGFR): While some signaling pathways can involve crosstalk with EGFR, direct binding or activation of EGFR by beta-defensins is not a well-documented mechanism. Research has shown that TLR activation in epithelial cells can lead to a signaling cascade that results in EGFR activation, but this is an indirect effect. mdpi.com

ReceptorInteracting Beta-Defensin(s)Downstream Signaling PathwaysOutcome of InteractionSpecific Data on Beta-defensin 5
CCR6 hBD-2, hBD-3, hBD-4G-protein-coupled signalingChemoattraction of immature dendritic cells and memory T cells. jimmunol.orgnih.govData not available
CCR2 hBD-6 (inferred)G-protein-coupled signalingPotential modulation of monocyte and macrophage recruitment. nih.govData not available
TLR4 Murine BD-2MyD88, MAPK, NF-κBActivation and maturation of dendritic cells. nih.govData not available
EGFR None (direct interaction)--Data not available

Interactions with Host Cellular Components

The cationic and amphipathic nature of beta-defensins facilitates their interaction with various host molecules, including glycosaminoglycans on cell surfaces and in the extracellular matrix, as well as other host proteins.

Glycosaminoglycans (GAGs): Beta-defensins are known to bind to negatively charged GAGs such as heparan sulfate (B86663). researchgate.net This interaction can concentrate the peptides on the cell surface, present them to their signaling receptors, and contribute to the formation of chemotactic gradients. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy has been used to map the GAG-binding motifs on hBD-2 and hBD-6. researchgate.netnih.gov In the case of hBD-6, binding to a heparin-derived GAG was found to induce a "sandwich-like" dimerization of the peptide, a property that may be crucial for its biological function. nih.gov

Other Proteins: Beyond dedicated receptors, defensins can engage in protein-protein interactions that modulate biological processes. nih.gov For example, the alpha-defensin HD5 has been shown to interact with the extracellular domain of Tumor Necrosis Factor Receptor 1 (TNFR1), indicating a functional intersection with the TNF signaling pathway. nih.gov While this highlights the potential for such crosstalk, specific host protein interactions for Beta-defensin 5 have not been characterized. The precursor sequence of defensins, which is cleaved to release the mature peptide, is also known to interact with the mature defensin (B1577277), keeping it in an inactive state until needed. mdpi.com

Host ComponentInteracting Beta-Defensin(s)Nature of InteractionFunctional ConsequenceSpecific Data on Beta-defensin 5
Glycosaminoglycans (GAGs) hBD-2, hBD-6Electrostatic binding to negatively charged sulfate groups. researchgate.netLocalization on cell surfaces, formation of chemotactic gradients, induction of dimerization. nih.govmdpi.comData not available
Host Proteins General (inferred)Protein-protein interactions. nih.govModulation of signaling pathways, functional regulation.Data not available

Influence on Commensal Microbiota Homeostasis

Beta-defensins play a critical role as "farmers" of the microbiome, helping to shape the composition of commensal microbial communities and maintain a homeostatic balance at mucosal surfaces. nih.gov

Their activity is not always broadly bactericidal; instead, they can selectively inhibit the growth of potential pathogens while sparing beneficial commensal species. This selective pressure helps maintain a diverse and healthy microbiota. mdpi.com Studies in animal models and clinical observations support this role. For instance, defective expression of beta-defensins has been linked to dysbiosis and impaired microbial regulation in patients with Crohn's disease. researchgate.net In fish, the administration of probiotics has been shown to increase beta-defensin expression, which in turn positively shapes the gut microbiota by favoring beneficial bacteria over opportunistic pathogens. mdpi.com While the beta-defensin family is clearly integral to managing the host-microbe interface, studies using in vitro or animal models to specifically investigate the influence of Beta-defensin 5 on commensal microbiota homeostasis are lacking.

Crosstalk with Other Peptide and Protein Signaling Pathways

As immunomodulatory molecules, beta-defensins engage in significant crosstalk with other signaling networks, particularly those involving cytokines and chemokines, to orchestrate a coordinated immune response.

Beta-defensins can induce epithelial cells and immune cells to produce a range of other signaling molecules. This links their initial presence to a broader and more sustained response. For example, hBD-3 can enter TLR4-stimulated macrophages and dampen the expression of pro-inflammatory genes, demonstrating a role in resolving inflammation. nih.gov Conversely, they can also promote inflammation by inducing the expression of costimulatory molecules on monocytes and dendritic cells. nih.gov There is also evidence of interplay with other host defense peptide pathways and developmental pathways like Wnt signaling. mdpi.com A well-documented example of crosstalk involves alpha-defensin HD5, which functionally intersects with the TNF receptor pathway, influencing downstream NF-κB activation and apoptosis. nih.govresearchgate.net This highlights the capacity of defensins to integrate into major inflammatory signaling hubs. Specific pathways that are modulated by Beta-defensin 5, however, remain to be elucidated.

Comparative and Evolutionary Biology of Beta Defensin 5 Orthologs

Phylogenetic Analysis across Species (e.g., mammals, birds)

Phylogenetic analyses reveal that beta-defensins are an ancient family of antimicrobial peptides, with a common ancestor likely predating the divergence of mammals and birds. frontiersin.org The evolutionary history suggests that a primordial beta-defensin gene is the common ancestor for all vertebrate defensins, which then expanded throughout vertebrate evolution. frontiersin.org This is supported by the identification of beta-defensin-like genes in a wide range of phylogenetically distant vertebrates, including teleost fishes, reptiles, and birds. frontiersin.org

While the majority of beta-defensins are evolutionarily conserved across different species, phylogenetic trees also show distinct, species-specific subgroups. nih.gov This indicates that while many beta-defensin lineages arose before the last common ancestor of mammals, others originated after the divergence of these species. nih.govnih.gov For instance, studies comparing human, chimpanzee, mouse, rat, and dog genomes found that many beta-defensins have clear orthologs with minimal sequence variation, grouping together in phylogenetic trees. physiology.org However, the same analyses also identified gene lineages specific to certain species. nih.govphysiology.org

In birds, such as the chicken, beta-defensin homologs are clustered together, and some form well-supported clusters with mammalian beta-defensins, suggesting their existence prior to the mammal-bird split. nih.govphysiology.org Reptiles also possess beta-defensin-like peptides, with analyses showing multiple species-specific gene duplications. nih.govresearchgate.net In contrast, a marked contraction of the beta-defensin gene family is observed in the lineage leading to amphibians like the western clawed frog, which has only one identified beta-defensin gene. nih.gov

The phylogenetic relationships highlight a pattern of birth-and-death evolution, where gene duplication, loss, and diversification have led to a varied repertoire of beta-defensins tailored to the specific pathogenic challenges faced by different vertebrate lineages.

Gene Duplication and Diversification Events

Gene duplication is a primary engine driving the evolution and diversification of the beta-defensin family. frontiersin.orgnih.gov Across vertebrate genomes, beta-defensin genes are typically found in dense clusters on specific chromosomes. nih.govphysiology.org In humans, for example, these clusters are located on chromosomes 8p23.1, 20p13, and 20q11.1. frontiersin.org The organization of these clusters is consistent with multiple rounds of duplication and subsequent divergence from an ancestral gene. frontiersin.org

These duplication events have led to a significant variation in the number of beta-defensin genes among species, a phenomenon known as copy number variation (CNV). frontiersin.orgnih.gov The number of intact beta-defensin genes can range from just one in the western clawed frog to over 40 in cattle. nih.gov This CNV is particularly notable in the human beta-defensin cluster on chromosome 8p23.1, which is one of the most copy-number variable regions in the human genome. frontiersin.orgnih.gov

Table 1: Variation in the Number of Intact Beta-defensin Genes Across Select Vertebrates

Species Number of Intact β-defensin Genes
Western Clawed Frog 1
Dolphin 8
Manatee 17
Human >30
Mouse >30
Cattle 42

This table is based on data from computational searches of vertebrate genomes and illustrates the significant expansion and contraction of the gene family. nih.gov

Tandem gene duplication is a common mechanism observed in this family, leading to clusters of related genes. nih.gov Following duplication, the newly acquired gene copies can undergo rapid molecular diversification. nih.gov This process allows for neofunctionalization, where duplicated genes evolve new functions, or subfunctionalization, where the functions of the ancestral gene are partitioned between the duplicates. nih.govresearchgate.net The high degree of sequence divergence among paralogs (genes within the same species that arose from duplication) is a testament to this rapid evolution. nih.gov

Selective Pressures Shaping Evolution (e.g., positive selection)

The rapid evolution and diversification of beta-defensins are largely driven by positive selection, also known as adaptive evolution. frontiersin.orgresearchgate.netcabidigitallibrary.org This evolutionary pressure favors new mutations that provide a survival or reproductive advantage, which in the case of defensins, is often enhanced antimicrobial activity or the ability to counter evolving pathogens. nih.gov

Numerous studies have found strong evidence of positive selection acting on beta-defensin genes, particularly in the regions encoding the mature peptide. researchgate.netresearchgate.net In contrast, the signal peptide and pro-domain regions of the precursor protein tend to be more conserved and less affected by this pressure. researchgate.net The accumulation of positively selected sites in the mature peptide region alters its biochemical properties, such as surface charge, which is critical for its antimicrobial function. nih.gov This constant adaptation is thought to be a result of the co-evolutionary "arms race" between the host's immune system and pathogens. nih.gov

While positive selection drives diversification, negative (or purifying) selection also plays a role in beta-defensin evolution. researchgate.net Negative selection acts to remove deleterious mutations and maintain the structural and functional integrity of essential regions of the peptide. For instance, the characteristic six-cysteine framework, which forms the stable defensin (B1577277) fold, is highly conserved across all beta-defensins, indicating strong negative selection to preserve this critical structural motif. physiology.orgacademie-sciences.fr Phylogenetic analyses have identified specific branches in the evolutionary tree of beta-defensins that show significant evidence of negative selection, highlighting the conservation of essential functions. researchgate.net

Functional Divergence and Conservation Across Vertebrate Species

Despite rapid sequence evolution, key structural features of beta-defensins are highly conserved across vertebrates, reflecting their fundamental importance. The most conserved feature is the six-cysteine motif (C-X5-8-C-X3-7-C-X5-13-C-X4-7-CC), which forms a rigid, triple-stranded antiparallel β-sheet structure. physiology.orgacademie-sciences.fr This conserved "defensin fold" is critical for the peptide's stability and function. academie-sciences.fr

This divergence has allowed beta-defensins to acquire novel functions beyond direct antimicrobial activity. frontiersin.orgacademie-sciences.fr In humans, some beta-defensins lack potent direct antimicrobial effects at physiological salt concentrations but have evolved crucial roles as immunomodulators. nih.gov They can act as signaling molecules that chemoattract leukocytes (like T-cells and dendritic cells) to sites of infection and stimulate cytokine release, thus bridging the innate and adaptive immune systems. nih.gov

In other species, defensins have been co-opted for even more diverse roles. These functions include involvement in reproduction and fertility, as seen by their high expression in the male reproductive tract of rats, and even influencing coat color in dogs. frontiersin.orgnih.gov This functional plasticity, stemming from a combination of gene duplication and strong selective pressures, makes the beta-defensin family a powerful model for studying the evolution of new gene functions. researchgate.net

Table 2: Mentioned Compound Names

Compound Name
Beta-defensin 5 precursor
human β-defensin-2 (HBD-2)
bovine neutrophil β-defensin (bnbd)
neutrophil β-defensin 12 (nbd12)
enteric β-defensin (ebd)
lingual antimicrobial peptide (lap)
tracheal antimicrobial peptide (tap)
Gallinacin-3
actinfensin
corallosin-1
cellulosin-1
acidobacteresin-1
barkerisin-1

Advanced Research Methodologies for Beta Defensin 5 Precursor Investigation

Genetic Manipulation Strategies for DEFB105A in Model Systems

Investigating the in vivo and in vitro functions of Beta-defensin 5 relies heavily on genetic manipulation in various model systems, from cell cultures to transgenic animals. These strategies allow researchers to control the expression of the DEFB105A gene to understand its physiological and pathological significance.

Genetic manipulation techniques that modulate the expression levels of DEFB105A are fundamental to understanding its biological functions. These systems provide direct evidence of the peptide's role by observing the consequences of its absence or abundance.

Gene Knockout/Knockdown: To study the effects of the absence of Beta-defensin 5, researchers can employ gene knockout or knockdown technologies. In knockout models, typically created using CRISPR/Cas9 technology, the DEFB105A gene is permanently inactivated in an animal model, such as a mouse. This allows for the systemic study of the peptide's role in development, immunity, and disease. For more transient or localized effects, RNA interference (RNAi) techniques, using small interfering RNA (siRNA) or short hairpin RNA (shRNA), can be used in cell culture models to specifically degrade DEFB105A mRNA, thereby preventing the synthesis of the precursor protein.

Overexpression Systems: Conversely, to study the effects of elevated levels of Beta-defensin 5, overexpression systems are utilized. This often involves introducing the DEFB105A coding sequence into a plasmid vector, which is then transfected into host cells or used to create a transgenic animal. For instance, a transgenic mouse model expressing human defensin (B1577277) 5 in Paneth cells demonstrated a protective role against oral Salmonella challenges, highlighting the peptide's antibacterial function in vivo. nih.gov Such models are invaluable for assessing the therapeutic potential and the consequences of excessive peptide production.

Manipulation StrategyMethodologyModel SystemPrimary Research Question
Knockout CRISPR/Cas9Mouse, Cell LinesWhat is the physiological role when the peptide is absent?
Knockdown siRNA/shRNACell LinesWhat is the short-term cellular impact of reduced peptide expression?
Overexpression Transfection with Plasmid, TransgenesisMouse, Cell LinesWhat are the effects of excessive or ectopic peptide production?

Site-directed mutagenesis is a precise technique used to make specific, intentional changes to the DNA sequence of the DEFB105A gene. wikipedia.org This method is critical for dissecting the relationship between the structure of the Beta-defensin 5 peptide and its biological activity. nih.govspringernature.com By altering the codons for specific amino acids, researchers can produce modified versions of the peptide and test how these changes affect its properties.

Key applications in Beta-defensin 5 research include:

Identifying Active Sites: Mutating charged or hydrophobic residues can identify the key components of the peptide responsible for its antimicrobial or immunomodulatory activities.

Probing Structural Importance: The six cysteine residues that form three intramolecular disulfide bonds are characteristic of defensins and essential for their folded structure. mdpi.com Mutating these cysteines to a residue like alanine (B10760859) can confirm the importance of the disulfide bridges for the peptide's stability and function.

Enhancing or Modifying Activity: By understanding the structure-function relationship, researchers can engineer peptides with enhanced potency or altered target specificity. nih.gov

Target Residue TypeExample MutationHypothesized Functional ImpactRationale
Conserved CysteineCys -> AlaLoss of antimicrobial activity, improper foldingDisrupts essential disulfide bond formation and tertiary structure. nih.gov
Cationic ResidueArg/Lys -> AlaReduced binding to negatively charged bacterial membranesCationic nature is key for initial electrostatic interaction with pathogens.
Hydrophobic ResidueLeu/Val -> SerImpaired membrane insertion and permeabilizationHydrophobicity is crucial for disrupting the lipid bilayer of microbes.

Omics-Based Approaches: Transcriptomics, Proteomics, and Metabolomics

Omics technologies provide a global, high-throughput view of the molecular processes involving Beta-defensin 5 precursor. These approaches are powerful for discovering regulatory pathways, identifying interaction partners, and understanding the peptide's broader biological impact. mdpi.com

Transcriptomics: This approach focuses on quantifying the expression of the DEFB105A gene (mRNA levels) across different tissues, developmental stages, or in response to stimuli like infection or inflammation. Techniques such as quantitative PCR (qPCR) and RNA-sequencing (RNA-Seq) can reveal how and where the gene is regulated, providing clues about its function. For example, studies have shown that the expression of defensin genes can be upregulated in response to gut bacteria or their metabolites. nih.gov

Proteomics: Proteomic analysis, primarily using mass spectrometry, allows for the direct detection and quantification of the Beta-defensin 5 peptide. This is crucial for confirming that the transcribed mRNA is translated into its precursor form and processed into the mature, active peptide. Proteomics can also identify post-translational modifications and discover proteins that may interact with Beta-defensin 5.

Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. By analyzing the metabolic profile of cells or bacteria exposed to Beta-defensin 5, researchers can understand its impact on metabolic pathways. This can uncover novel mechanisms of action beyond direct microbial killing, such as interference with essential metabolic processes. researchgate.net

Biophysical and Structural Characterization of Beta-defensin 5 Peptides

Determining the three-dimensional structure of the mature Beta-defensin 5 peptide is essential for understanding how it functions at a molecular level. High-resolution structural data informs rational drug design and the engineering of novel peptide-based therapeutics.

NMR spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution. nih.govacs.org This is particularly valuable for defensins as it provides insight into their native conformation and dynamics under physiologically relevant conditions. NMR studies on various defensins have consistently revealed a characteristic fold dominated by a triple-stranded anti-parallel β-sheet, which is stabilized by the network of disulfide bonds. acs.orgnih.gov Furthermore, NMR can be used to study the oligomerization state of the peptide, such as whether it exists as a monomer or a dimer in solution, and to map the surfaces that interact with bacterial membranes or host cell receptors. acs.org

X-ray crystallography is another key method for obtaining atomic-resolution structural information. This technique requires the peptide to be crystallized, after which it is exposed to X-rays. The resulting diffraction pattern allows for the calculation of the electron density and the precise positions of each atom in the peptide. nih.gov Crystallography has been instrumental in revealing the detailed architecture of numerous defensins, including the precise geometry of the disulfide bonds and the formation of dimers, which can be crucial for their biological activity. nih.govrcsb.org

Example Crystallographic Data for Human α-Defensin 5 (PDB: 1ZMP)
ParameterValue
MethodX-RAY DIFFRACTION
Resolution1.65 Å
R-Value Work0.198
R-Value Free0.240

Data sourced from the RCSB Protein Data Bank, illustrating typical parameters obtained from X-ray crystallography experiments for a related defensin. rcsb.org

Cryo-electron microscopy (Cryo-EM) is a rapidly advancing technique that is particularly useful for visualizing the structure of larger macromolecular assemblies. nih.gov While challenging for a small peptide like Beta-defensin 5 alone, Cryo-EM is ideal for studying the peptide in complex with other molecules, such as bound to a bacterial cell surface, a viral capsid, or a large receptor protein. pdbj.org This provides invaluable contextual information about how the peptide interacts with its biological targets.

Circular Dichroism and Surface Plasmon Resonance

Advanced biophysical techniques such as Circular Dichroism (CD) spectroscopy and Surface Plasmon Resonance (SPR) are instrumental in characterizing the structural and interactive properties of this compound and its mature form.

Circular Dichroism spectroscopy is a powerful method for analyzing the secondary structure of proteins in solution. Studies on human defensin 5 (HD5), the mature form of the precursor, have utilized CD spectroscopy to elucidate the importance of its disulfide bonds in maintaining a stable conformation. Research has shown that the presence of these disulfide bridges is critical for the proper folding and the formation of a rigid β-sheet structure. When these bonds are reduced, CD spectra indicate an increase in random coil structures, which has been correlated with a decrease in antimicrobial activity. This highlights the utility of CD in assessing the structural integrity and folding efficiency of Beta-defensin 5 and its analogues.

Surface Plasmon Resonance is a real-time, label-free technique for monitoring biomolecular interactions. While specific SPR studies focusing exclusively on the this compound are not extensively detailed in the available literature, the methodology is widely applied to study the binding kinetics and affinity of defensins with various biological targets. In a typical SPR experiment, a ligand (e.g., a bacterial membrane component or a host cell receptor) is immobilized on a sensor chip. The analyte, in this case, the this compound or mature peptide, is then flowed over the surface. The interaction is detected as a change in the refractive index at the sensor surface, providing quantitative data on association and dissociation rates. This technique is invaluable for dissecting the molecular basis of defensin activity, including its interactions with microbial surfaces or host immune receptors.

In Vitro Cellular and Tissue Culture Models for Functional Assays

In vitro models using cellular and tissue cultures are fundamental for dissecting the functional roles of the this compound (pro-HD5) and its processed, mature form (HD5). These models allow for controlled investigations into its processing, antimicrobial activity, and immunomodulatory effects.

One key area of investigation is the post-translational processing of the precursor. Studies have utilized in vitro systems to demonstrate the conversion of pro-HD5 into the active HD5 peptide. For example, it has been shown that trypsin can correctly and efficiently process pro-HD5 in vitro. This is significant as trypsinogen (B12293085) has been found to be co-localized with proHD5 in the secretory granules of human Paneth cells, suggesting a physiological role for this enzyme in the activation of the defensin.

Functional assays in cell culture have also been pivotal in understanding the biological activities of the mature peptide. Intestinal epithelial cell lines are commonly used to model the gut mucosa. In these models, mature HD5 has been shown to induce the secretion of chemokines, such as interleukin-8 (IL-8), at both the protein and mRNA levels. This indicates a role for Beta-defensin 5 in modulating the host immune response beyond its direct antimicrobial actions. Furthermore, the bactericidal activity of mature HD5 against a range of bacterial strains has been confirmed in these controlled in vitro settings. In contrast, the precursor form, proHD5, is largely inactive at similar concentrations, underscoring the importance of the proteolytic processing step for its antimicrobial function.

The table below summarizes key findings from in vitro studies on this compound and its mature form.

Model System Molecule Studied Key Finding
Cell-free systemproHD5Can be efficiently and correctly processed by trypsin.
Intestinal epithelial cell linesMature HD5Induces the secretion of the chemokine Interleukin-8.
Bacterial co-cultureMature HD5Exhibits bactericidal activity against various bacterial strains.
Bacterial co-cultureproHD5Largely inactive against bacterial strains at tested concentrations.

Utilization of Animal Models for Dissecting in Vivo Roles (non-human subjects)

To comprehend the physiological relevance of Beta-defensin 5 in a complex biological system, researchers have turned to non-human animal models. These in vivo studies have been crucial for validating the protective functions of this defensin, particularly in the context of intestinal immunity.

Establishment and Characterization of Transgenic Animal Models

A significant advancement in the study of human Beta-defensin 5 (HD5) has been the development of transgenic mouse models. nih.gov Given that the endogenous murine intestinal defensins (cryptdins) differ from human defensins, creating a mouse that expresses the human form allows for a more direct investigation of its specific roles.

To achieve this, a common strategy involves the use of a minigene construct containing the exons of the human DEFA5 gene, which encodes HD5, along with its native 5'-flanking promoter region. nih.gov This approach ensures that the expression of the transgene is directed to the correct cell type. In the case of HD5, expression is specifically targeted to the Paneth cells of the small intestine, mirroring its expression pattern in humans. nih.gov Characterization of these transgenic mice has confirmed that the storage and processing of the transgenic HD5 precursor are analogous to what is observed in humans. nih.gov

Phenotypic Assessment in Disease Models (e.g., infection models in mice)

The utility of these transgenic animal models is most evident in their application to disease models, particularly enteric infections. nih.gov A key study demonstrated the protective effect of HD5 in a salmonellosis model. nih.gov

When HD5-transgenic mice were orally challenged with a virulent strain of Salmonella typhimurium, they exhibited markedly increased resistance to the infection compared to their non-transgenic littermates. nih.govnih.gov This finding provides strong in vivo evidence for the critical role of epithelial-derived defensins in mammalian host defense against ingested pathogens. nih.govnih.gov The protective phenotype observed in these mice underscores the importance of Paneth cell defensins as key effectors of the innate immune system in the gut. nih.gov

The table below provides a summary of the findings from the use of a transgenic mouse model for Beta-defensin 5 investigation.

Animal Model Genetic Modification Disease Model Key Phenotypic Finding
MouseTransgenic expression of human defensin 5 (HD5)Oral challenge with Salmonella typhimuriumMarkedly increased resistance to infection. nih.gov

Conceptual Frameworks and Future Research Directions in Beta Defensin 5 Precursor Biology

Elucidating the Precise Role of the Pro-Peptide in Physiological Contexts

While the mature beta-defensin peptide is known for its role in innate immunity, the function of the N-terminal pro-peptide segment of the precursor molecule is a significant knowledge gap. Defensins are synthesized as inactive or less active precursors, and the pro-peptide is believed to play several critical roles before its cleavage. frontiersin.orgnih.gov For alpha-defensins, this pro-region is known to keep the molecule inactive until it is proteolytically removed. nih.gov In contrast, beta-defensins typically have shorter amino-terminal extensions, and their precursors are thought to be processed by a signal peptidase to release the mature peptide. frontiersin.orgingentaconnect.com However, the precise functions of this transient segment in the context of BD-5 are not fully understood and represent a key area for future investigation.

Potential functions of the BD-5 pro-peptide that warrant investigation include:

Intracellular Trafficking and Localization: The pro-peptide may contain signaling motifs that guide the precursor molecule through the endoplasmic reticulum and Golgi apparatus, ensuring its correct folding and packaging into secretory granules or vesicles.

Inhibition of Premature Activity: A primary hypothesized role is to neutralize the cytotoxic potential of the mature defensin (B1577277), preventing damage to host cells and tissues during synthesis and transport. nih.gov

Modulation of Post-Translational Modifications: The pro-peptide could influence the proper formation of the three critical intramolecular disulfide bonds that define the structure and stability of the mature defensin. tandfonline.com

Receptor Interactions: It is conceivable that the uncleaved pro-peptide possesses unique biological activities, potentially interacting with different cellular receptors than the mature peptide, thereby initiating distinct signaling pathways.

Future research must focus on isolating the BD-5 precursor and its separate pro-peptide to test these hypotheses directly. This involves developing expression systems that can produce these specific molecules for functional assays.

Table 1: Hypothesized Functions of the Beta-defensin 5 Pro-Peptide

Hypothesized Function Significance in Physiological Context Proposed Research Approach
Intracellular Trafficking Ensures correct processing and secretion from epithelial cells. Subcellular fractionation and immunofluorescence microscopy of cells expressing tagged BD-5 precursor.
Neutralization of Activity Prevents host cell cytotoxicity prior to secretion. In vitro cytotoxicity assays comparing the precursor and mature BD-5 on host cell lines.
Stabilization and Folding Guarantees the correct tertiary structure and disulfide bonding. tandfonline.com Structural analysis (e.g., NMR, X-ray crystallography) of the precursor; refolding studies with and without the pro-peptide.
Unique Biological Activity May possess distinct signaling or immunomodulatory roles. Receptor binding assays and immune cell stimulation experiments using the isolated pro-peptide.

Systems Biology Approaches to Map Beta-defensin 5 Networks

To fully comprehend the role of the Beta-defensin 5 precursor and its mature form, it is essential to move beyond single-molecule studies and map their interactions within the broader biological network. Systems biology, which integrates large-scale 'omics' datasets, provides a powerful framework for this endeavor. sahmri.org.au By combining transcriptomics, proteomics, and interactomics, researchers can construct comprehensive protein-protein interaction (PPI) networks to reveal novel pathways and functional modules involving BD-5. ucsf.edumetabolomics.se

A systems-level approach would involve:

Identifying Interacting Partners: Using techniques like yeast two-hybrid screening or co-immunoprecipitation followed by mass spectrometry to identify proteins that physically bind to the BD-5 precursor, pro-peptide, and mature peptide.

Mapping Regulatory Networks: Employing transcriptomics (RNA-seq) and proteomics to analyze global changes in gene and protein expression in cells stimulated with BD-5. This can reveal the upstream regulators and downstream effectors of BD-5 signaling.

Integrating Multi-Omics Data: Utilizing computational tools and platforms to integrate these diverse datasets, allowing for the visualization and analysis of the BD-5 interaction network. metabolomics.se This can uncover connections to pathways not previously associated with defensins, such as metabolism, cell cycle regulation, or developmental processes.

This approach could reveal how BD-5 bridges the innate and adaptive immune systems by acting as a signaling molecule for immune cells or how it contributes to tissue homeostasis and wound healing. frontiersin.orgnih.gov

Table 2: Application of Systems Biology to Beta-defensin 5 Research

'Omics' Technology Data Generated Potential Insights for Beta-defensin 5 Networks
Interactomics Catalogue of direct protein binding partners. Identification of receptors, signaling adaptors, and other molecules that mediate BD-5 functions.
Transcriptomics Global gene expression profiles in response to BD-5. Elucidation of the genetic programs and signaling pathways (e.g., NF-κB, MAPK) modulated by BD-5. mdpi.com
Proteomics Changes in protein abundance and post-translational modifications. Understanding the downstream cellular responses and effector mechanisms triggered by BD-5.
Metabolomics Profiles of small-molecule metabolites. Revealing links between BD-5 activity and cellular metabolic state or inflammatory processes.

Development of Novel Analytical Tools for Precursor and Mature Peptide Detection

A significant barrier to understanding the distinct roles of the BD-5 precursor and its mature form is the difficulty in specifically detecting and quantifying each molecule in biological samples. nih.gov Standard immunoassays, such as ELISA, may not differentiate between the two forms if the antibody targets an epitope present on both. The development of novel, highly specific analytical tools is therefore a prerequisite for advancing the field.

Future research should prioritize the following areas:

Form-Specific Monoclonal Antibodies: Generating highly specific monoclonal antibodies that recognize epitopes unique to the pro-peptide or the N-terminus of the mature peptide. These would enable the development of specific ELISAs and immunohistochemistry reagents.

Advanced Mass Spectrometry Techniques: Utilizing high-resolution mass spectrometry (LC-MS/MS) for targeted proteomics. acs.org This approach can definitively distinguish between the precursor and mature forms based on their different masses and can simultaneously quantify both peptides without the need for specific antibodies.

Novel Biosensor Platforms: Designing innovative biosensors, potentially based on aptamers or molecularly imprinted polymers, that can detect the BD-5 precursor and mature peptide in real-time and with high sensitivity in complex biological fluids like saliva, plasma, or mucosal secretions.

These tools would allow researchers to accurately measure the relative abundance of each form in different tissues and disease states, providing critical insights into the regulation of BD-5 processing and function.

Addressing Remaining Fundamental Questions on Regulation and Mechanism of Action

Despite decades of research on defensins, fundamental questions regarding the precise regulation and full spectrum of activities of Beta-defensin 5 remain. Future research must return to these core questions to build a complete picture of its biology.

Key unanswered questions include:

Transcriptional Regulation: While microbial products (LPS) and pro-inflammatory cytokines are known to induce beta-defensin expression, often via the NF-κB pathway, the specific combination of transcription factors and epigenetic modifications that govern BD-5 gene expression is not fully known. nih.govnih.gov What determines its tissue-specific expression pattern, and how is its expression coordinated with other immune effectors?

Mechanism of Action: The primary antimicrobial mechanism is thought to involve electrostatic attraction to and disruption of microbial membranes. mdpi.com However, the exact biophysical interactions remain debated. Furthermore, beta-defensins have a multitude of other roles, acting as "alarmins" that signal danger and chemoattract various immune cells, including T cells and dendritic cells. frontiersin.orgmdpi.com How does BD-5 achieve this functional plasticity? Does it interact with specific host cell receptors to mediate its immunomodulatory effects, and if so, what are they? mdpi.commdpi.com

Role in Homeostasis: Beyond fighting infection, what is the role of constitutively expressed BD-5 in maintaining homeostasis at mucosal surfaces? It is proposed that defensins "farm" the microbiome, helping to shape a healthy and diverse microbial community. nih.gov Investigating how BD-5 interacts with commensal bacteria versus pathogens is a critical area for future studies.

Table 3: Fundamental Questions in Beta-defensin 5 Biology

Research Question Significance
What are the specific transcriptional and epigenetic controls for the BD-5 gene? Understanding how BD-5 expression is precisely controlled could offer therapeutic targets to boost innate immunity.
What is the full range of host cell receptors for mature BD-5? Identifying receptors will clarify its immunomodulatory signaling pathways and its role in linking innate and adaptive immunity. mdpi.com
How does BD-5 selectively target pathogenic microbes while sparing host cells and commensal bacteria? Answering this could aid in the design of novel antibiotics that mimic its specificity, reducing off-target effects.
What is the functional consequence of BD-5 processing in different physiological or pathological states? Elucidating the roles of the precursor versus the mature peptide will provide a more complete understanding of its contribution to health and disease.

Q & A

Q. What experimental models are commonly used to study the antimicrobial activity of Beta-Defensin 5 precursor?

Methodological Answer: In vitro assays (e.g., microbial growth inhibition tests) and animal models (e.g., murine infection models) are standard. Experimental design should include controls for pH, ionic strength, and physiological conditions to mimic in vivo environments. Reproducibility requires detailed documentation of peptide purification protocols and microbial strains used .

Q. How do researchers detect and quantify this compound in complex biological samples?

Methodological Answer: Techniques include ELISA for specificity, Western blotting for protein size confirmation, and mass spectrometry for post-translational modification analysis. Method validation must address cross-reactivity with other defensins and matrix effects in biological fluids .

Q. What structural features of this compound are critical for its function?

Methodological Answer: Use NMR spectroscopy or X-ray crystallography to resolve tertiary structure. Mutagenesis studies targeting cationic residues (e.g., arginine) can assess electrostatic interactions with microbial membranes. Computational tools like PyMOL visualize disulfide bond arrangements critical for stability .

Q. How is gene expression regulation of this compound studied in epithelial cells?

Methodological Answer: Employ qRT-PCR to quantify mRNA levels under inflammatory stimuli (e.g., IL-1β). Chromatin immunoprecipitation (ChIP) identifies transcription factor binding sites (e.g., NF-κB). Include siRNA knockdown experiments to validate regulatory pathways .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in autoimmune diseases be resolved?

Methodological Answer: Conduct meta-analyses of existing clinical data, stratifying by patient demographics and disease stages. Use in vitro co-culture systems (e.g., immune cells + epithelial cells) to isolate context-dependent effects. Address confounding variables like microbiome diversity in animal models .

Q. What computational methods predict this compound’s interactions with microbial membranes?

Methodological Answer: Molecular dynamics simulations (e.g., GROMACS) model peptide-lipid bilayer interactions. Docking software (e.g., HADDOCK) predicts binding affinities. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters .

Q. How do post-translational modifications (PTMs) of this compound affect its immunomodulatory functions?

Methodological Answer: Use proteomics (LC-MS/MS) to identify PTMs (e.g., glycosylation). Functional assays (e.g., cytokine release in macrophages) compare native vs. modified peptides. Structural alignment tools (e.g., Clustal Omega) highlight conserved modification sites across species .

Q. What ethical considerations apply when studying this compound in human clinical trials?

Methodological Answer: Follow Institutional Review Board (IRB) guidelines for informed consent, especially in vulnerable populations (e.g., immunocompromised patients). Address data privacy via anonymization and compliance with GDPR/HIPAA. Preclinical toxicity studies in animal models are mandatory before Phase I trials .

Methodological Frameworks and Tools

FrameworkApplication to Beta-Defensin 5 ResearchReferences
PICOT Population (e.g., specific patient cohorts), Intervention (peptide administration), Comparison (placebo), Outcome (infection rate), Time (6-month follow-up)
FINER Ensure questions are Feasible (e.g., accessible tissue samples), Interesting (novel mechanisms), Novel (unexplored PTMs), Ethical (IRB compliance), Relevant (therapeutic potential)
PEO Population (epithelial cells), Exposure (pathogen challenge), Outcome (peptide expression levels)

Data Contradiction Analysis

  • Step 1: Systematically review literature using PRISMA guidelines to identify conflicting results (e.g., pro-inflammatory vs. anti-inflammatory roles).
  • Step 2: Replicate experiments under standardized conditions (e.g., uniform peptide concentrations).
  • Step 3: Apply statistical models (e.g., random-effects meta-analysis) to quantify heterogeneity across studies .

Ethical and Reproducibility Guidelines

  • Experimental Replication: Share protocols via platforms like Protocols.io . Include raw data in supplementary materials per journal guidelines (e.g., Beilstein Journal) .
  • Data Transparency: Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit datasets in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.